3,5-dichloro-N-(2,4-difluorophenyl)benzamide
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Overview
Description
3,5-dichloro-N-(2,4-difluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex can be used for the reduction of the amide group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Substituted benzamides with different functional groups replacing the chlorine or fluorine atoms.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,5-dichloro-N-(2,4-difluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It serves as a tool for studying the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
3,5-dichloro-N-(2,4-difluorophenyl)benzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and interactions with molecular targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3,5-dichloro-N-(2,4-difluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-8-3-7(4-9(15)5-8)13(19)18-12-2-1-10(16)6-11(12)17/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNFKPFPZBYVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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